molecular formula C8H3BrN2O4 B1414110 3-Bromo-5-cyano-4-nitrobenzoic acid CAS No. 1805572-26-2

3-Bromo-5-cyano-4-nitrobenzoic acid

Cat. No.: B1414110
CAS No.: 1805572-26-2
M. Wt: 271.02 g/mol
InChI Key: YUQMHKPSWGRXRS-UHFFFAOYSA-N
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Description

3-Bromo-5-cyano-4-nitrobenzoic acid is an aromatic compound characterized by the presence of bromine, cyano, and nitro functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyano-4-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 5-cyano-4-nitrobenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, with the temperature maintained at a specific range to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-cyano-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoic acids or benzonitriles.

    Reduction: Formation of 3-bromo-5-cyano-4-aminobenzoic acid.

    Hydrolysis: Formation of 3-bromo-5-carboxy-4-nitrobenzoic acid or corresponding amides.

Scientific Research Applications

3-Bromo-5-cyano-4-nitrobenzoic acid is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in organic transformations.

    Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: As a precursor in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyano-4-nitrobenzoic acid involves its interaction with specific molecular targets, depending on the context of its application. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. The presence of electron-withdrawing groups like nitro and cyano can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 3-Bromo-5-nitrobenzoic acid
  • 3-Bromo-4-cyano-5-nitrobenzoic acid
  • 3-Bromo-5-cyanobenzoic acid

Comparison: 3-Bromo-5-cyano-4-nitrobenzoic acid is unique due to the simultaneous presence of bromine, cyano, and nitro groups, which impart distinct electronic and steric properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in synthetic chemistry and material science.

Properties

IUPAC Name

3-bromo-5-cyano-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-6-2-4(8(12)13)1-5(3-10)7(6)11(14)15/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQMHKPSWGRXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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